molecular formula C15H17FN4S B6445437 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2640861-91-0

4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No. B6445437
CAS RN: 2640861-91-0
M. Wt: 304.4 g/mol
InChI Key: HQNZUBHQNREEQL-UHFFFAOYSA-N
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Description

The compound “4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine” is a chemical compound with a complex structure. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine” is complex, with several functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on certain transporters .

Scientific Research Applications

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Urease Inhibition

Future Directions

The future directions for the study of “4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine” could include further exploration of its potential applications in pharmacology, given the interesting properties of similar compounds. More research could be done to understand its synthesis, mechanism of action, and potential uses .

Mechanism of Action

Target of Action

The primary targets of 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound acts as an inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . The compound interacts with these transporters, reducing their activity and thus affecting the transport of nucleosides across the cell membrane .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport pathways. This can have downstream effects on nucleotide synthesis and adenosine function, which are critical for various cellular processes, including DNA replication and signal transduction .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nucleoside transport, which can affect nucleotide synthesis and adenosine function. This can potentially influence various cellular processes and responses .

properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4S/c1-21-15-17-7-6-14(18-15)20-10-8-19(9-11-20)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNZUBHQNREEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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